Disodium 1,4-piperazinedicarbodithioate

Heavy metal precipitation Wastewater treatment Coordination polymerization

Disodium 1,4-piperazinedicarbodithioate (CAS 877-78-1) is a piperazine-derived bis-dithiocarbamate salt with molecular formula C6H8N2Na2S4 and molecular weight 282.4 g/mol. The compound features two dithiocarbamate (–CS2−) functional groups anchored at the 1- and 4-positions of a rigid piperazine ring, yielding a bifunctional chelating architecture fundamentally distinct from conventional mono-dithiocarbamate precipitants such as sodium diethyldithiocarbamate (DDTC) or sodium dimethyldithiocarbamate.

Molecular Formula C6H8N2Na2S4
Molecular Weight 282.4 g/mol
CAS No. 877-78-1
Cat. No. B1661067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1,4-piperazinedicarbodithioate
CAS877-78-1
Molecular FormulaC6H8N2Na2S4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+]
InChIInChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
InChIKeyZCVJLQSBJNPBQE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline: Disodium 1,4-Piperazinedicarbodithioate (CAS 877-78-1) Product Profile & Comparator Set


Disodium 1,4-piperazinedicarbodithioate (CAS 877-78-1) is a piperazine-derived bis-dithiocarbamate salt with molecular formula C6H8N2Na2S4 and molecular weight 282.4 g/mol [1]. The compound features two dithiocarbamate (–CS2−) functional groups anchored at the 1- and 4-positions of a rigid piperazine ring, yielding a bifunctional chelating architecture fundamentally distinct from conventional mono-dithiocarbamate precipitants such as sodium diethyldithiocarbamate (DDTC) or sodium dimethyldithiocarbamate [2]. Its primary scientific and industrial relevance lies in coordination polymerization precipitation of heavy metals, construction of multimetallic arrays, and as a precursor for sulfur adlayer formation on gold surfaces [3][4]. Commercially available at ≥95% purity, the compound is typically supplied as a yellow crystalline powder with aqueous solubility [1].

Why Generic Substitution Fails: Structural & Functional Distinctiveness of Disodium 1,4-Piperazinedicarbodithioate


Simple replacement of disodium 1,4-piperazinedicarbodithioate with a conventional mono-dithiocarbamate such as DDTC or dimethyldithiocarbamate is not functionally equivalent. The rigid piperazine spacer between the two dithiocarbamate termini enforces divergent metal-binding geometry, enabling formation of insoluble coordination polymer precipitates [NiBDP]n rather than discrete chelate complexes [1]. This architectural feature yields qualitatively superior settling kinetics, dual-function pollutant removal (heavy metal plus co-adsorbed organic dyes), and the capacity to serve as a molecular linker in bimetallic and multimetallic assemblies—properties absent from single-site dithiocarbamates [1][2]. Furthermore, counterion identity (Na⁺ vs. K⁺) affects aqueous solubility and formulation compatibility, making direct salt-form interchange non-trivial without re-optimization of process parameters [3].

Head-to-Head Quantitative Evidence: Disodium 1,4-Piperazinedicarbodithioate vs. Closest Analogs


Ni(II) Removal Efficiency & Settling Kinetics: BDP (Target Compound) vs. DDTC in Simulated Wastewater

In a direct comparative study, disodium N,N′-bis-(dithiocarboxy)piperazine (Na2BDP; the target compound) was benchmarked against the widely used commercial precipitant sodium diethyldithiocarbamate (DDTC) for Ni(II) removal from three wastewater types [1]. Both reagents at stoichiometric doses reduced free Ni(II) from 50.00 mg/L to below the 1.0 mg/L discharge limit. However, the [NiBDP]n coordination polymer precipitate exhibited markedly more rapid settling speed than Ni(DDTC)2 flocs, which remained partially suspended even after 5 minutes of agitation [1]. At a 1:1 BDP:Ni(II) stoichiometric ratio, residual Ni(II) was reduced to 0.87 mg/L, and simultaneously, co-existing Reactive Brilliant Red X-3B dye was reduced from 30.00 to 19.52 mg/L via adsorption onto the precipitate—a dual-function capability DDTC lacks [1].

Heavy metal precipitation Wastewater treatment Coordination polymerization Nickel removal

Coordination Polymerization Precipitant Architecture: Rigid Piperazine Linker Enables Linear [MBDP]n vs. Monomeric Chelates

The rigid piperazine ring in BDP serves as a stiff building block that spatially separates the two dithiocarboxy groups, forcing them to bind different Ni(II) centers and thereby generating an insoluble linear coordination polymer, [NiBDP]n [1]. In contrast, mono-dithiocarbamates such as DDTC or sodium dimethyldithiocarbamate possess only one chelating group per molecule, forming discrete Ni(DTC)2 chelate complexes [1][2]. This architectural distinction is directly responsible for the enhanced settling performance of BDP precipitates. The coordination polymerization precipitation (CPP) mechanism is unique to bis-dithiocarbamates with rigid spacer geometries and cannot be replicated by mono-dithiocarbamates irrespective of dose adjustment [1].

Coordination polymer Chelating precipitant Bifunctional dithiocarbamate Structural differentiation

Gold Surface Sulfur Adlayer Formation: Disodium 1,4-Piperazinedicarbodithioate as a Preferential Precursor for Ordered S-Octomers

Disodium 1,4-piperazinedicarbodithioate (as piperazine bis(dithiocarbamate) sodium salt) undergoes basic hydrolysis on Au(111) surfaces to generate sulfur adlayers characterized by quasi-rectangular octomers (eight sulfur atoms) coexisting with a secondary phase, as revealed by STM imaging and XPS analysis [1]. DFT calculations produced a surface model of four S-dimers arranged as octomers that accurately reproduced experimental STM images [1]. In contrast, alternative sulfur precursors such as hexamethyldisilathiane or sulfide solutions generate different adlayer structures (e.g., monomeric adsorbed S or polymeric sulfur species) on Au(111) [2]. The piperazine bis(dithiocarbamate) framework uniquely delivers a controlled S8-octomer architecture under alkaline conditions, which is relevant for tuning interfacial properties in catalysis and nanotechnology [1].

Surface chemistry Gold adlayers STM XPS DFT

Counterion-Dependent Solubility & Formulation: Disodium vs. Dipotassium Piperazine-1,4-Dicarbodithioate

The disodium salt (CAS 877-78-1) and dipotassium salt (CAS 40839-73-4) of piperazine-1,4-dicarbodithioic acid are both used as heavy metal precipitants, but they differ in commercial formulation and solubility. The dipotassium salt is commonly supplied as a ≥40% aqueous solution, while the disodium salt is typically available as a ≥95% crystalline powder . This difference directly impacts shipping weight, storage footprint, and on-site formulation flexibility. The disodium salt's solid form also avoids the freezing-point and microbial growth concerns associated with aqueous concentrates, while the dipotassium salt's liquid form offers easier metering. No published head-to-head performance comparison between the two salts for heavy metal removal was identified in the accessible literature, representing a data gap [1].

Salt-form selection Aqueous solubility Heavy metal capture Industrial formulation

Bifunctional Ligand for Multimetallic Complexes: Piperazine Bis(Dithiocarbamate) as a Homobimetallic Linker for Group 10 Metals

The piperazine bis(dithiocarbamate) dianion (derived from the disodium or dipotassium salt) functions as a rigid, symmetrical linker for constructing homobimetallic complexes of Ni, Pd, and Pt, of the type [(L₂M)₂(S₂CNC₄H₈NCS₂)]²⁺ [1]. These metalla-dithiocarbamate complexes have been further exploited to functionalize gold nanoparticle surfaces via displacement of citrate shells, yielding NiAu and FeNiAu materials [1]. The crystallographically characterized digold complex (μ-piperazine-1,4-dicarbodithioato)bis[bis(triphenylphosphane)gold(I)] confirms an almost ideal chair conformation of the piperazine linker with a severely distorted tetrahedral geometry at gold featuring an acute S–Au–S bite angle [2]. Mono-dithiocarbamate ligands cannot achieve this symmetrical bimetallic bridging architecture, making the piperazine-bridged bis-dithiocarbamate a chemically distinct building block for designed multimetallic arrays [1].

Bimetallic complexes Gold nanoparticles Dithiocarbamate linker Nanomaterials

Evidence-Backed Application Scenarios: Where Disodium 1,4-Piperazinedicarbodithioate Delivers Demonstrated Advantage


Industrial Ni(II)-Containing Wastewater Treatment Requiring Rapid Solid-Liquid Separation and Dye Co-Removal

In electroplating and electronics industry wastewaters containing free or complexed Ni(II) alongside organic dyes, disodium 1,4-piperazinedicarbodithioate (as Na₂BDP) provides a single-step treatment that both precipitates nickel to below regulatory discharge limits (<1.0 mg/L) and partially removes co-existing azo dyes via adsorption onto the [NiBDP]n floc [1]. The rapid settling of the coordination polymer precipitate reduces clarifier residence time compared to DDTC-based processes, which produce slow-settling fines [1]. This scenario directly leverages the quantitative evidence from the head-to-head comparison with DDTC in simulated NiSO₄, nickel citrate, and Ni²⁺-dye wastewaters [1].

Controlled Sulfur Adlayer Fabrication on Au(111) for Surface Science and Catalysis Research

Researchers studying sulfur-modified gold surfaces for catalysis, corrosion science, or sensor development can use alkaline solutions of disodium 1,4-piperazinedicarbodithioate as a reproducible precursor for generating ordered S₈ quasi-rectangular octomer adlayers on Au(111) [2]. The resulting sulfur phase has been comprehensively characterized by XPS, STM, and DFT calculations, providing a structurally well-defined surface that differs from adlayers produced by other sulfur sources [2]. This application is grounded in the experimental work of Martínez et al. (2015), which demonstrated this specific adlayer architecture exclusively from the piperazine bis(dithiocarbamate) precursor [2].

Rational Synthesis of Homobimetallic Complexes and Gold Nanoparticle Functionalization

For inorganic and organometallic chemistry groups constructing symmetrical bimetallic Ni(II), Pd(II), or Pt(II) architectures, or functionalizing gold nanoparticle surfaces with nickel-phosphine units, the disodium (or dipotassium) piperazine bis(dithiocarbamate) salt provides the essential rigid, bifunctional dithiocarbamate linker [3]. The resulting metalla-dithiocarbamate complexes have been used to displace citrate shells on gold nanoparticles, generating NiAu and FeNiAu hybrid nanomaterials [3]. This application is supported by the multimetallic array synthesis and nanoparticle functionalization studies of Knight et al. (2009) and the crystallographically characterized digold complex [3][4].

Comparative Screening of Dithiocarbamate Salt Forms for Heavy Metal Capture Formulation Development

Formulation scientists developing commercial heavy metal capture products should include disodium 1,4-piperazinedicarbodithioate in comparative screens alongside the dipotassium salt and conventional mono-dithiocarbamates (DDTC, DMTC) [1]. The disodium salt's solid physical form (≥95% powder) offers advantages in shipping weight and storage stability over the dipotassium salt's ≥40% aqueous solution, while the piperazine-bridged bis-dithiocarbamate architecture provides the coordination polymerization mechanism that distinguishes it from mono-dithiocarbamates [1]. This scenario is supported by the head-to-head BDP vs. DDTC comparison and commercial product specifications [1].

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